molecular formula C9H15NO4 B12122520 4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid CAS No. 342022-21-3

4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid

Katalognummer: B12122520
CAS-Nummer: 342022-21-3
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: YYEDOTJJNVHOBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- is a chemical compound with a unique structure that includes a butanoic acid backbone, an oxo group, and a tetrahydro-2-furanyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- typically involves the reaction of butanoic acid derivatives with tetrahydro-2-furanyl methylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the oxo group may be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include metabolic processes and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

  • 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid
  • 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid
  • Ethyl 4-oxo-4-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoate

Comparison: Butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- is unique due to the presence of the tetrahydro-2-furanyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds with naphthalenyl groups, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

342022-21-3

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

4-oxo-4-(oxolan-2-ylmethylamino)butanoic acid

InChI

InChI=1S/C9H15NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h7H,1-6H2,(H,10,11)(H,12,13)

InChI-Schlüssel

YYEDOTJJNVHOBK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.